molecular formula C7H14ClNO2S B2800073 Rel-(4aR,7aR)-octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide hydrochloride CAS No. 2137857-68-0

Rel-(4aR,7aR)-octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide hydrochloride

Cat. No.: B2800073
CAS No.: 2137857-68-0
M. Wt: 211.7
InChI Key: FVNLTFVEUTZHEW-HHQFNNIRSA-N
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Description

Rel-(4aR,7aR)-octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide hydrochloride is a bicyclic heterocyclic compound featuring a fused thiopyrano-pyrrole scaffold. The molecule contains a sulfur atom in a six-membered thiopyran ring fused to a five-membered pyrrole ring, with both rings saturated (octahydro configuration). The 1,1-dioxide functional group indicates the sulfur atom is in a sulfone oxidation state. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical or synthetic applications.

Key structural features include:

  • Functional groups: The sulfone group (1,1-dioxide) contributes to electron-withdrawing effects, while the pyrrole nitrogen may participate in hydrogen bonding or coordination chemistry.

Properties

IUPAC Name

(4aR,7aR)-2,3,4,4a,5,6,7,7a-octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S.ClH/c9-11(10)3-1-2-6-4-8-5-7(6)11;/h6-8H,1-5H2;1H/t6-,7+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNLTFVEUTZHEW-HHQFNNIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC2S(=O)(=O)C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CNC[C@@H]2S(=O)(=O)C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(4aR,7aR)-octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide hydrochloride typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step often involves the oxidation of the sulfur atom to form the dioxide and the addition of hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial in scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

Rel-(4aR,7aR)-octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Rel-(4aR,7aR)-octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism by which Rel-(4aR,7aR)-octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

a) (3αS,6αS)-Hexahydro-2H-thieno-[2,3-c]-pyrrole 1,1-dioxide

  • Similarities: Both compounds share a fused sulfur-containing bicyclic framework (thiopyrano-pyrrole or thieno-pyrrole) and a sulfone group.
  • Differences: Ring saturation: The thieno-pyrrole derivative is hexahydro (partially saturated), whereas the target compound is fully saturated (octahydro). Commercial value: Priced at $4,000/1 g (2017 data), this compound is a high-cost specialty chemical, suggesting similar rarity for the target compound .

b) 4-Aryl-6-(1,2,3,4-tetrahydronaphthalen-6-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitriles (e.g., 7a-c)

  • Similarities : These dihydropyridine derivatives (e.g., compound 7a ) share fused bicyclic systems and sulfone/thione functional groups. IR and NMR data for 7a (e.g., δ 1.8–1.82 ppm for tetralin CH₂, 2240 cm⁻¹ for CN) highlight characteristic absorptions for fused-ring systems and nitrile groups .
  • Differences :
    • Core structure : The target compound lacks the dihydropyridine and tetralin moieties present in 7a-c , resulting in distinct electronic and steric profiles.
    • Functional groups : The 2-thioxo group in 7a-c introduces a sulfur atom with different reactivity compared to the sulfone in the target compound.

c) 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

  • Similarities : Both compounds incorporate a pyrrole ring fused to a nitrogen-containing heterocycle.
  • Differences: Oxidation state: The pyridinone ring in this analogue introduces a ketone group, altering hydrogen-bonding capacity compared to the sulfone in the target compound. Substituents: The chlorine atom in this compound may confer distinct physicochemical properties (e.g., lipophilicity) absent in the target .

Pharmacological and Industrial Relevance

While direct pharmacological data for the target compound are absent, analogues like 7a-c and 6b (4-aryl-dihydropyridines) have been studied for bioactivity. For example:

  • Compound 6b : Exhibits a mass spectrum with m/z 362 (M⁺, 0.5%) and fragments at m/z 174 (26%), suggesting stability under MS conditions .
  • Compound 7c : Features a 3-ethoxy-4-hydroxyphenyl substituent, which may enhance solubility and receptor binding compared to the fully saturated target compound.

The target compound’s hydrochloride salt form likely improves aqueous solubility, a critical factor for drug formulation. Its stereochemical complexity (rel-(4aR,7aR)) may also make it a valuable intermediate in asymmetric synthesis.

Biological Activity

Rel-(4aR,7aR)-octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide hydrochloride is a unique bicyclic compound characterized by its thiopyran and pyrrole moieties. With the molecular formula C₇H₁₄ClNO₂S and a molecular weight of 211.71 g/mol, this compound has garnered interest in biological research due to its potential therapeutic applications and unique chemical properties .

Chemical Structure and Properties

The compound features a bicyclic structure that enhances its solubility in aqueous environments, making it suitable for various biological applications. The hydrochloride form improves its stability and bioavailability. Its stereochemistry (4aR,7aR) contributes to its biological activity, possibly influencing interactions with biological targets such as enzymes and receptors.

Property Details
Molecular FormulaC₇H₁₄ClNO₂S
Molecular Weight211.71 g/mol
CAS Number2137857-68-0
IUPAC Name(4aR,7aR)-2,3,4,4a,5,6,7,7a-octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide hydrochloride
AppearanceSolid

Research indicates that this compound may interact with various biological targets through mechanisms typical of pyrrole derivatives. These interactions could involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It could bind to receptors influencing neurotransmitter systems or other signaling pathways.

Interaction Studies

Studies focusing on the binding affinity of this compound to biological targets are crucial for understanding its therapeutic potential. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be employed to quantify these interactions.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound in relation to similar compounds, a comparative analysis is presented below:

Compound Name Structure Type Key Features Unique Aspects
rel-(3aS,6aS)-Hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide hydrochlorideThiophene-PyrroleSimilar bicyclic structureDifferent sulfur position
Rel-(4aS)-octahydrothieno[2,3-c]pyrrole 1,1-dioxideThiophene-PyrroleContains thieno groupVariation in stereochemistry
Pyrrolidine derivativesSaturated Nitrogen RingBasic pyrrolidine structureLacks sulfur functionality

The incorporation of both sulfur and nitrogen within a fused ring system may confer distinct physicochemical properties and biological activities compared to other related compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to this compound. For instance:

  • Antimicrobial Activity : Research has shown that related thiopyran derivatives exhibit significant antimicrobial properties against various bacterial strains.
  • Neuroprotective Effects : Certain pyrrole derivatives have demonstrated neuroprotective effects in cellular models of neurodegeneration.

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